![molecular formula C29H43NOS3 B12532616 10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol CAS No. 765277-83-6](/img/structure/B12532616.png)
10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol is a complex organic compound that features a thiophene and thiazole moiety. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
The synthesis of 10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol involves multiple steps, starting with the preparation of the thiophene and thiazole intermediates. The reaction conditions typically include the use of organic solvents like alcohol and ether, and the reactions are often carried out under inert atmospheres to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using catalysts to facilitate the reaction.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism by which 10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar compounds include other thiophene and thiazole derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Compared to these compounds, 10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol is unique due to its specific structure, which may confer distinct properties and applications.
Properties
CAS No. |
765277-83-6 |
|---|---|
Molecular Formula |
C29H43NOS3 |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
10-[5-[2-(5-octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl]decan-1-ol |
InChI |
InChI=1S/C29H43NOS3/c1-2-3-4-5-10-13-17-25-19-21-27(33-25)29-30-23-28(34-29)26-20-18-24(32-26)16-14-11-8-6-7-9-12-15-22-31/h18-21,23,31H,2-17,22H2,1H3 |
InChI Key |
ZTOLPVBOYUNFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=NC=C(S2)C3=CC=C(S3)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



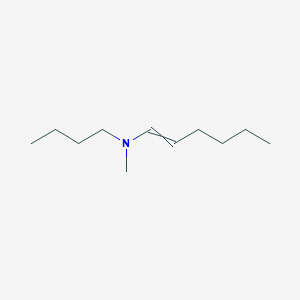
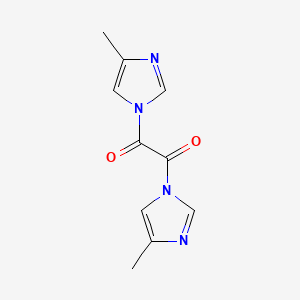
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)

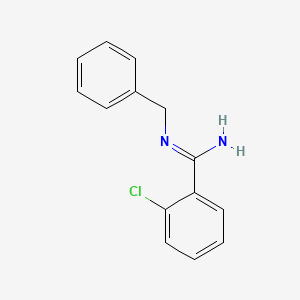

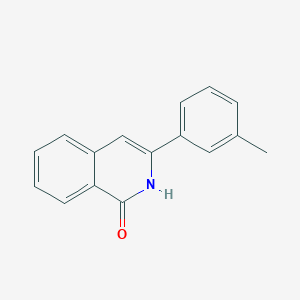
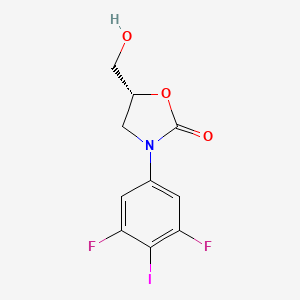
![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
